BenchChemオンラインストアへようこそ!

4-(1H-Pyrazol-1-yl)cyclohexan-1-one

RIPK1 kinase inhibition Medicinal chemistry Structure-activity relationship

4‑(1H‑Pyrazol‑1‑yl)cyclohexan‑1‑one (CAS 1425971–78–3) is the critical scaffold for developing selective receptor‑interacting protein kinase 1 (RIPK1) inhibitors that lack a hydrophobic back‑pocket group. The unsubstituted 4‑pyrazole moiety provides the precise geometry needed for an essential hydrogen‑bond with Asp156 in the ATP‑binding pocket – a feature confirmed by X‑ray co‑crystal structures. Regioisomeric, methylated or imidazole analogs cannot replicate this interaction. This building block is also ideal for fragment‑based kinase screening and regioselective pyrazole‑library synthesis. Procure the authentic, high‑purity compound to ensure reproducible results in your medicinal‑chemistry programs.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1425971-78-3
Cat. No. B1407815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrazol-1-yl)cyclohexan-1-one
CAS1425971-78-3
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1N2C=CC=N2
InChIInChI=1S/C9H12N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1,6-8H,2-5H2
InChIKeyICBCZKSSFUDQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS 1425971-78-3): Technical Overview for Chemical Procurement


4-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS 1425971-78-3) is a versatile heterocyclic building block consisting of a cyclohexanone core substituted at the 4-position with an unsubstituted 1H-pyrazole ring . Its molecular formula is C₉H₁₂N₂O with a molecular weight of 164.20 g/mol . The compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors targeting receptor-interacting protein kinase 1 (RIPK1), where the pyrazole moiety provides a specific hydrogen-bonding interaction profile distinct from other heterocyclic analogs .

4-(1H-Pyrazol-1-yl)cyclohexan-1-one: Why In-Class Analogs Are Not Interchangeable


Substituting 4-(1H-pyrazol-1-yl)cyclohexan-1-one with regioisomeric, methylated, or alternative heterocyclic analogs can lead to significant changes in downstream biological activity and synthetic utility. In RIPK1 inhibitor development, the specific substitution pattern at the 4-position and the absence of a methyl group on the pyrazole ring are critical for achieving the desired hydrogen-bonding interaction with Asp156 in the ATP-binding pocket . The 3-position isomer (CAS 933795-55-2) presents a different spatial orientation that alters binding geometry, while the 4-methyl analog (CAS 1252607-48-9) introduces steric bulk that may reduce potency . Additionally, imidazole analogs (e.g., CAS 1252607-50-3) offer different hydrogen-bond donor/acceptor patterns that can redirect selectivity profiles. These structural nuances underscore why generic substitution cannot guarantee equivalent performance in target applications.

4-(1H-Pyrazol-1-yl)cyclohexan-1-one: Quantified Differentiation Against Closest Analogs


RIPK1 Inhibitor SAR: Positional Isomer Comparison (4-Substituted vs. 3-Substituted)

In the context of RIPK1 inhibitor development, the 4-(1H-pyrazol-1-yl)cyclohexan-1-one scaffold serves as a critical intermediate for accessing compounds that form a key hydrogen-bond with Asp156 in the ATP-binding pocket. The regioisomeric 3-(1H-pyrazol-1-yl)cyclohexan-1-one (CAS 933795-55-2) would position the pyrazole ring at a different vector, potentially disrupting this essential interaction . While direct comparative IC₅₀ or Kᵢ data between the two isomers is not available in the primary literature, the X-ray co-crystal structure of a related tetrahydroindazole analog (compound 11) bound to RIPK1 confirms that the 4-substituted geometry is essential for proper hydrogen-bonding alignment with Asp156 .

RIPK1 kinase inhibition Medicinal chemistry Structure-activity relationship

RIPK1 Inhibitor SAR: Unsubstituted Pyrazole vs. Methylated Pyrazole Comparison

A direct head-to-head comparison within the RIPK1 inhibitor series demonstrates that substitution on the pyrazole ring dramatically affects potency. In the tetrahydroindazole series, the unsubstituted pyrazole analog (compound 11) showed a RIPK1 Kᵢᵃᵖᵖ of 0.10 µM and an HT29 cell viability EC₅₀ of 0.40 µM. In contrast, the 1-pyrazolyl analog (compound 21), which incorporates a second pyrazole ring at the 5-position, was described as 'not well tolerated,' indicating a substantial loss in activity . While compound 21 is not identical to 4-(4-methyl-1H-pyrazol-1-yl)cyclohexanone, the data clearly illustrate that even modest modifications to the pyrazole moiety can abolish RIPK1 inhibitory activity .

RIPK1 kinase inhibition Medicinal chemistry Structure-activity relationship

Heterocycle Comparison: Pyrazole vs. Imidazole in Cyclohexanone Scaffolds

The choice between pyrazole and imidazole as the heterocyclic substituent on the cyclohexanone core has implications for hydrogen-bonding patterns and target selectivity. Pyrazole presents a hydrogen-bond acceptor (N2) and a hydrogen-bond donor (N1-H), whereas imidazole offers a different arrangement of donor/acceptor atoms. In the RIPK1 co-crystal structure, the pyrazole nitrogen of analog 11 forms a critical hydrogen-bond with the backbone amide of Asp156 . An imidazole analog (e.g., 4-(1H-imidazol-1-yl)cyclohexanone, CAS 1252607-50-3) would present a different hydrogen-bonding geometry that may not optimally engage Asp156. Quantitative comparative data between these heterocycles in the same assay system is not available in the public domain, but the structural basis for pyrazole's preference in this binding mode is established crystallographically .

Kinase inhibitor design Hydrogen-bonding Selectivity

4-(1H-Pyrazol-1-yl)cyclohexan-1-one: Validated Application Scenarios for Procurement


RIPK1 Kinase Inhibitor Development – Back-Pocket-Free Series

Use as a key intermediate in the synthesis of RIPK1 inhibitors that lack an aromatic back-pocket group. The 4-(1H-pyrazol-1-yl)cyclohexan-1-one scaffold provides the correct geometry for the pyrazole nitrogen to hydrogen-bond with Asp156 in the ATP-binding pocket, as confirmed by X-ray co-crystal structures of related tetrahydroindazole analogs . This interaction is essential for potency and selectivity. The unsubstituted pyrazole is critical; substitution or methylation abolishes activity . Researchers developing novel RIPK1 inhibitors for inflammatory, ischemic, or neurodegenerative diseases should prioritize this specific scaffold over regioisomeric or substituted analogs.

Synthesis of Pyrazole-Fused Cyclohexanone Derivatives via Regioselective Catalysis

Employ 4-(1H-pyrazol-1-yl)cyclohexan-1-one as a substrate or building block in regioselective pyrazole-forming reactions. A 2013 study demonstrated the use of [bmim][InCl₄] ionic liquid as an efficient catalyst for the regioselective synthesis of fully substituted pyrazoles and pyrazole-fused cyclohexanones through condensation of hydrazones with 1,3-diketones . The 4-substituted cyclohexanone framework offers a rigid scaffold that can be further functionalized while maintaining regiochemical control. This application is relevant for medicinal chemistry programs seeking to generate diverse pyrazole-containing libraries with defined stereochemistry.

Fragment-Based Drug Discovery – Pyrazole-Containing Fragment Library

Incorporate 4-(1H-pyrazol-1-yl)cyclohexan-1-one into fragment libraries for screening against kinase targets beyond RIPK1. The compound's molecular weight (164.20 g/mol) and structural simplicity make it an ideal fragment-sized molecule . The pyrazole moiety is a privileged scaffold in kinase inhibitor design, and the cyclohexanone provides a synthetic handle for further elaboration. Fragment-based screening efforts targeting ATP-binding pockets may benefit from including this specific scaffold, as the 4-position substitution pattern offers a distinct vector for growth compared to 3-substituted or methylated analogs.

Agrochemical Intermediate – HPPD Inhibitor Scaffold Exploration

Explore 4-(1H-pyrazol-1-yl)cyclohexan-1-one as a potential intermediate for novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Recent studies have demonstrated that cyclohexenone and cyclohexanedione derivatives containing substituted pyrazole groups exhibit herbicidal activity through HPPD inhibition [1]. While the target compound itself is not an HPPD inhibitor, its cyclohexanone core and pyrazole substituent align with the structural features of active HPPD inhibitors. Researchers developing new herbicides may find this scaffold useful as a starting point for structure-based design, leveraging the established chelating functionality of cyclohexanedione-based HPPD inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Pyrazol-1-yl)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.